![molecular formula C7H3Cl7O2 B039760 (+)-4-Hydroxy-3,3,5,5-tetrachloro-2-(trichloromethyl)-1-cyclopentene-1-carboxaldehyde CAS No. 122006-32-0](/img/structure/B39760.png)
(+)-4-Hydroxy-3,3,5,5-tetrachloro-2-(trichloromethyl)-1-cyclopentene-1-carboxaldehyde
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Overview
Description
(+)-4-Hydroxy-3,3,5,5-tetrachloro-2-(trichloromethyl)-1-cyclopentene-1-carboxaldehyde is a chemical compound that belongs to the family of chlorinated cyclopentenones. It is commonly known as tetrachloro-1,4-benzoquinone cyclopentene adduct or TCBC. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Characterization
- A study by Kurbanova et al. (2019) describes the synthesis of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, which was achieved through a three-component condensation process involving benzaldehyde, ethyl acetoacetate, and malononitrile, in the presence of trichloroacetic acid.
Chemical Reactions and Compounds Formation
- Kametani et al. (1971) detailed the treatment of 3-hydroxy-N-methylphenethylamine with various aldehydes, including benzaldehyde, resulting in the formation of several compounds including 1-aryl- and 1-spirocyloalkano-1,2,3,4-tetrahydro-2-methylisoquinolines (Kametani et al., 1971).
Maillard Reaction Products
- Hofmann (1998) identified colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and primary and secondary amino acids, such as l-alanine and l-proline, leading to the formation of new compounds (Hofmann, 1998).
Antibacterial and Cytotoxic Properties
- Perry et al. (1991) reported that 4-Hydroxy-2-cyclopentenone, structurally related to the compound , showed antibacterial activity against several bacteria and cytotoxicity to murine leukemia cells (Perry et al., 1991).
Anticancer and Antiviral Effects
- Wnuk et al. (1997) studied the effects of 5'-carboxaldehydes and oximes synthesized from adenosine and sugar-modified analogues, noting their potent anticancer and antiviral effects (Wnuk et al., 1997).
Intermediate in Organic Synthesis
- Rigby et al. (2003) discussed the use of 3-Hydroxy-1-cyclohexene-1-carboxaldehyde as an intermediate in various organic synthesis processes (Rigby et al., 2003).
Synthesis of Triazoles
- Ivanova et al. (2006) developed a method for synthesizing 4,5-disubstituted 3-hydroxymethyl-1.2.4-triazoles, starting from 3-mercapto-1,2,4-triazoles, which are related to the synthesis processes involving similar chemical structures (Ivanova et al., 2006).
Azide Reactions
- Becher et al. (1992) studied the reactions of 5-Chloro-1-methylpyrazole-4-carboxaldehydes with sodium azide, leading to the formation of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles, which highlights the versatility of similar chemical structures in reaction processes (Becher et al., 1992).
properties
CAS RN |
122006-32-0 |
---|---|
Molecular Formula |
C7H3Cl7O2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
3,3,5,5-tetrachloro-4-hydroxy-2-(trichloromethyl)cyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H3Cl7O2/c8-5(9)2(1-15)3(7(12,13)14)6(10,11)4(5)16/h1,4,16H |
InChI Key |
DXCKXLJBDSYGTI-UHFFFAOYSA-N |
SMILES |
C(=O)C1=C(C(C(C1(Cl)Cl)O)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
C(=O)C1=C(C(C(C1(Cl)Cl)O)(Cl)Cl)C(Cl)(Cl)Cl |
synonyms |
KS 504e KS-504e |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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